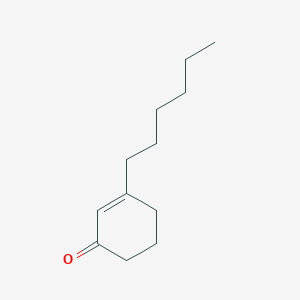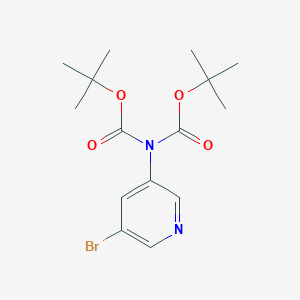
3-Hexyl-2-cyclohexenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-2-cyclohexenone is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring with a hexyl group attached to the third carbon and a ketone functional group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexyl-2-cyclohexenone can be synthesized through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is yet another route .
Industrial Production Methods: Industrial production of cyclohexenones, including this compound, often involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Hexyl-2-cyclohexenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like organocopper reagents and Grignard reagents are often employed.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclohexenones.
Scientific Research Applications
3-Hexyl-2-cyclohexenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hexyl-2-cyclohexenone involves its interaction with various molecular targets. As an enone, it can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts that can modulate biological pathways . The compound’s reactivity with nucleophiles makes it a valuable tool in synthetic organic chemistry .
Comparison with Similar Compounds
Cyclohexenone: A simpler analog without the hexyl group.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group instead of a hexyl group.
3-Ethoxy-2-cyclohexen-1-one: Features an ethoxy group at the third carbon.
Uniqueness: 3-Hexyl-2-cyclohexenone is unique due to its hexyl substituent, which imparts distinct chemical and physical properties compared to its simpler analogs . This uniqueness makes it valuable in specialized applications where specific reactivity or properties are desired .
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-hexylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h10H,2-9H2,1H3 |
InChI Key |
SAOPBTOIBJXDSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=O)CCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Pentafluorophenyl 4-[(chlorocarbonothioyl)oxy]benzoate](/img/structure/B8596140.png)
![6-bromo-2-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8596145.png)
![3-{[3-(Diethylamino)propyl]amino}-1H-indazol-5-OL](/img/structure/B8596147.png)




